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Compound of Interest

Compound Name: Cy3

Cat. No.: B8068894 Get Quote

An In-depth Technical Guide to Cy3 Succinimidyl Ester for Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3 succinimidyl ester, a widely used

fluorescent dye for labeling primary amines in proteins, oligonucleotides, and other

biomolecules.

Introduction
Cy3 succinimidyl ester (also known as Cy3 NHS ester) is a bright, orange-fluorescent dye

belonging to the cyanine dye family.[1] It is frequently employed in various biological

applications, including immunocytochemistry, flow cytometry, FRET studies, and cell imaging.

[2][3] The succinimidyl ester functional group allows for the covalent attachment of the Cy3 dye

to primary amines (R-NH2), such as the N-terminus of proteins and the side chain of lysine

residues, forming a stable amide bond.[4][5] This labeling method is efficient and provides

conjugates with bright fluorescence and high photostability.[4]

Chemical and Spectroscopic Properties
Cy3 is characterized by its strong absorption in the green-yellow region of the visible spectrum

and its emission of orange-red fluorescence. Its fluorescence is largely insensitive to pH

variations between 4 and 10.[4] The key quantitative properties of Cy3 succinimidyl ester are

summarized in the table below.
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Property Value Reference(s)

Excitation Maximum (λex) 550 - 555 nm [2][3][6]

Emission Maximum (λem) 563 - 570 nm [2][3][6]

Molar Extinction Coefficient 150,000 cm⁻¹M⁻¹ [1][6]

Quantum Yield ~0.15 - 0.31 [6][7]

Molecular Weight Varies by specific structure [1][6][8]

Solubility Soluble in DMSO and DMF [2][9]

Storage Conditions
Store at -20°C, desiccated and

protected from light.
[2][8][9]

Amine Labeling Reaction
The labeling of biomolecules with Cy3 succinimidyl ester is a nucleophilic acyl substitution

reaction. The primary amine group on the target molecule acts as a nucleophile, attacking the

carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond

and the release of N-hydroxysuccinimide (NHS). The reaction is typically carried out in a buffer

with a pH between 8.0 and 9.0 to ensure that the primary amines are deprotonated and thus

more nucleophilic.[3][10]

Biomolecule-NH₂

(Protein, Oligonucleotide)

+

Cy3-NHS Ester

Reaction IntermediatepH 8.0-9.0

Biomolecule-NH-CO-Cy3
(Stable Amide Bond)

N-hydroxysuccinimide
(Byproduct)

Click to download full resolution via product page

Caption: Amine labeling reaction pathway for Cy3 NHS ester.

Experimental Workflow
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A typical experimental workflow for labeling a biomolecule with Cy3 succinimidyl ester involves

preparing the biomolecule and the dye, performing the labeling reaction, and purifying the

resulting conjugate.

Preparation

Reaction

Purification

Analysis

Prepare Biomolecule Solution
(e.g., Protein in Amine-Free Buffer, pH 8.3)

Combine and Incubate
(1 hour at Room Temperature with Stirring)

Prepare Cy3 NHS Ester Solution
(e.g., 10 mg/mL in DMSO)

Purify Conjugate
(e.g., Size-Exclusion Chromatography)

Characterize Conjugate
(Determine Degree of Labeling)

Click to download full resolution via product page

Caption: General experimental workflow for amine labeling.

Experimental Protocols
Protein Labeling Protocol (e.g., IgG Antibody)
This protocol is optimized for labeling approximately 10 mg of an IgG antibody.[4] The molar

ratios of dye to protein may need to be optimized for other proteins.

Materials:

IgG antibody (10 mg)
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0.1 M Sodium Bicarbonate buffer, pH 8.3

Cy3 succinimidyl ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex® G-25)

Phosphate-buffered saline (PBS)

Procedure:

Prepare Protein Solution: Dissolve ~10 mg of the antibody in 1 mL of 0.1 M sodium

bicarbonate buffer. The protein concentration should ideally be between 5-10 mg/mL.[4]

Ensure the buffer is free of amine-containing substances like Tris or glycine.[10][11]

Prepare Dye Solution: Immediately before use, dissolve 1 mg of Cy3 succinimidyl ester in

100 µL of DMF or DMSO to a final concentration of 10 mg/mL.[4] Vortex to ensure the dye is

fully dissolved.

Labeling Reaction: While gently stirring the protein solution, slowly add 50-100 µL of the dye

solution.[4]

Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring,

protected from light.[4][5]

Purification:

Equilibrate a size-exclusion chromatography column (e.g., Sephadex® G-25, 10 x 300

mm) with PBS.[4]

Apply the reaction mixture to the column and elute with PBS.[5]

The first colored band to elute is the Cy3-labeled protein. The second, slower-moving

band is the unconjugated dye. Collect the fractions containing the labeled protein.[12]

Storage: Store the purified conjugate at 2-8°C, protected from light. For long-term storage,

add a preservative like sodium azide (2 mM final concentration) and store at 4°C or aliquot
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and store at -20°C.[4][13]

Amine-Modified Oligonucleotide Labeling Protocol
This protocol is suitable for labeling approximately 100 nmol of a 5'-amine-modified

oligonucleotide.[4]

Materials:

5'-Amine-modified oligonucleotide (~100 nmol)

Deionized water

1 M Sodium Bicarbonate buffer

Acetonitrile

Cy3 succinimidyl ester

Anhydrous DMSO

Cold absolute ethanol

70% cold ethanol

Reverse-phase HPLC system for purification

Procedure:

Prepare Oligonucleotide Solution: Dissolve ~100 nmol of the amine-modified oligonucleotide

in 225 µL of deionized water. Add 75 µL of 1 M sodium bicarbonate buffer and 150 µL of

acetonitrile.[4]

Prepare Dye Solution: Freshly prepare a solution by dissolving 1 mg of Cy3 succinimidyl

ester in 30 µL of DMSO.[4]

Labeling Reaction: While vortexing the oligonucleotide solution, slowly add the 30 µL of the

Cy3 NHS ester solution.[4]
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Incubation: Incubate the reaction for 3 hours at room temperature with continuous stirring.[4]

Precipitation:

Add 1 mL of cold absolute ethanol to the reaction and mix well.

Incubate at -20°C for 30 minutes.[4]

Centrifuge at ~10,000 rpm for 5 minutes.[4]

Carefully remove the supernatant.

Washing: Rinse the pellet once or twice with cold 70% ethanol and briefly air dry.[4]

Purification: Dissolve the pellet in 100 µL of deionized water and purify the labeled

oligonucleotide by reverse-phase HPLC.[4][14]

Data Analysis: Determining the Degree of Labeling
(DOL)
The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for

characterizing the conjugate. An optimal DOL is typically between 2 and 10 for antibodies.[15]

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of Cy3, ~550 nm (A₅₅₀).[11]

Calculate the DOL using the following formula:

DOL = (A₅₅₀ × ε_protein) / [(A₂₈₀ - (A₅₅₀ × CF₂₈₀)) × ε_dye]

Where:

A₅₅₀ is the absorbance of the conjugate at 550 nm.

A₂₈₀ is the absorbance of the conjugate at 280 nm.
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ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).[15]

ε_dye is the molar extinction coefficient of Cy3 at 550 nm (150,000 M⁻¹cm⁻¹).[6]

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₅₅₀ of

dye). For Cy3, this is approximately 0.08.[11]

Inputs

Calculations

Output

Absorbance at 280 nm (A₂₈₀)

Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × CF₂₈₀)

Absorbance at ~550 nm (A₅₅₀)

Molar Ratio Calculation

Protein Extinction Coefficient (ε_protein) Dye Extinction Coefficient (ε_dye)Correction Factor (CF₂₈₀)

Degree of Labeling (DOL)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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